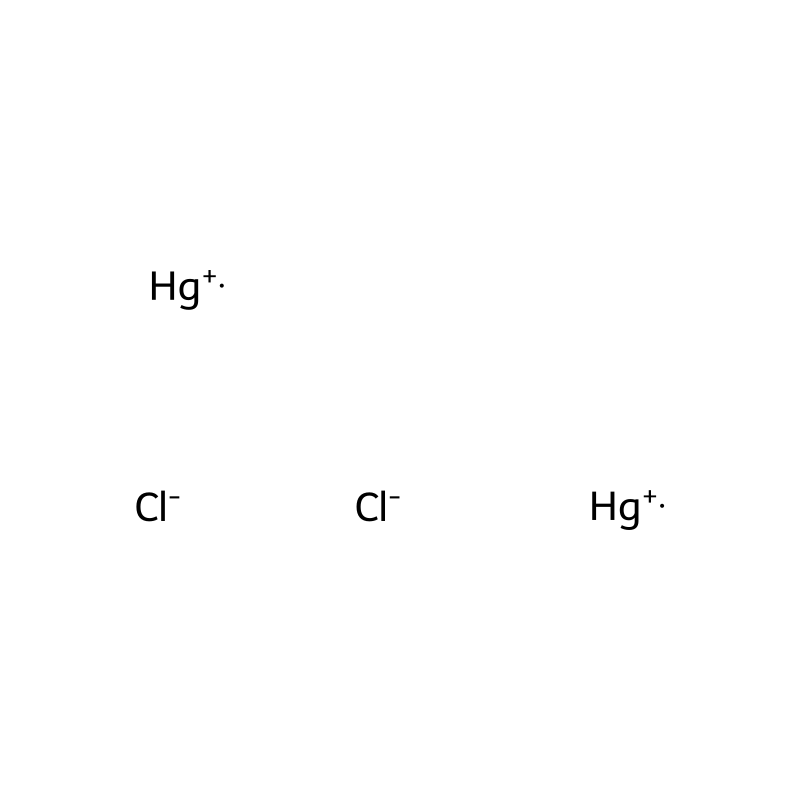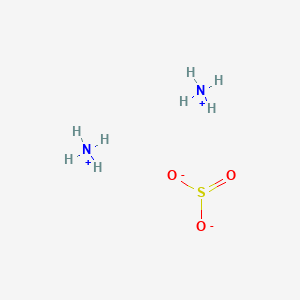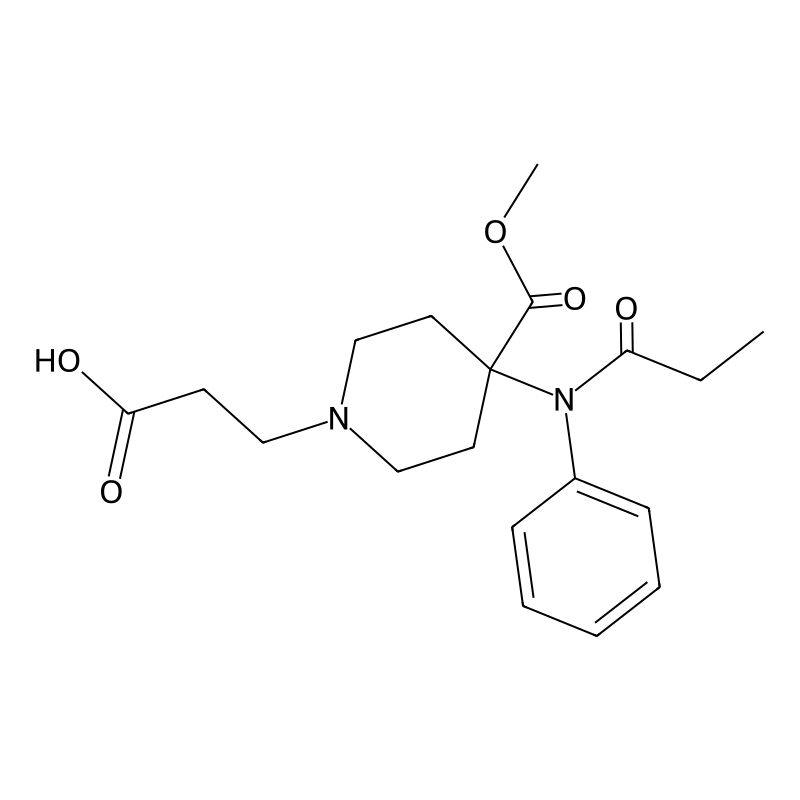Calomel

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Electrochemistry: Reference Electrode
The most significant scientific use of calomel lies in electrochemistry. Here, it forms the basis of the saturated calomel electrode (SCE), a reference electrode commonly used in various electrochemical experiments . This electrode helps establish a stable and well-defined potential against which the potential of the working electrode in an electrochemical cell can be measured. The SCE is crucial for measuring various properties like:
- Redox potentials: These determine the tendency of a chemical species to gain or lose electrons in a reaction
- Corrosion rates: By measuring the potential difference between a metal and a reference electrode, researchers can understand the rate at which the metal corrodes
- pH measurements: The SCE can be used in conjunction with a glass electrode to measure the pH of solutions .
It's important to note that due to environmental concerns and the availability of safer alternatives like silver-silver chloride (Ag/AgCl) electrodes, the use of SCEs is gradually declining.
Historical Research
Calomel also plays a role in historical research, particularly in understanding the history of medicine. During the 18th and early 19th centuries, it was widely used as a cathartic (laxative) and a treatment for various ailments, often with detrimental effects due to its toxicity . Studying its usage provides insights into the past practices and limitations of medical knowledge.
Calomel, chemically known as mercurous chloride with the formula , is a white or yellowish-white, odorless, and tasteless halide mineral. It is formed through the alteration of other mercury minerals, particularly cinnabar. The name "calomel" derives from Greek, where "kalos" means "beautiful" and "melas" means "black," possibly referencing its reactions rather than its appearance . Calomel has a tetragonal crystal structure and is characterized by its high density, ranging from 6.4 to 6.5 g/cm³ .
Calomel is a highly toxic compound. Mercury exposure can cause a range of health problems, including damage to the nervous system, kidneys, and lungs. Due to these hazards, calomel should only be handled by trained professionals in well-ventilated laboratories using appropriate personal protective equipment.
Safety Precautions:
- Wear gloves, safety glasses, and a respirator when handling calomel.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Dispose of waste according to hazardous waste regulations.
- Disproportionation Reaction: When calomel reacts with ammonia, it produces a black precipitate of metallic mercury and ammonium chloride:This reaction is significant in identifying mercury ions in solutions .
- Formation of Mercuric Chloride: Calomel can be converted to mercuric chloride through reactions with chlorine or hydrochloric acid:
These reactions highlight calomel's role in various chemical processes, particularly in electrochemistry where it is used in reference electrodes.
Calomel can be synthesized through several methods:
- Heating Mercury and Chlorine: A common method involves heating elemental mercury with chlorine gas:
- Chemical Reaction with Hydrochloric Acid: Another approach involves treating a hot concentrated solution of mercuric nitrate with hydrochloric acid:
These methods illustrate the straightforward synthesis of calomel from readily available mercury and chlorine compounds.
Research on calomel's interactions primarily focuses on its reactivity with biological systems and other chemicals. Its interaction with ammonia leading to the formation of metallic mercury is a key area of study for environmental monitoring of mercury contamination. Additionally, studies have examined the effects of calomel on human health, particularly regarding chronic exposure and potential mercury poisoning .
Calomel is often compared with other mercury compounds due to its unique properties. Here are some similar compounds:
| Compound | Chemical Formula | Properties/Uses |
|---|---|---|
| Mercuric Chloride | HgCl₂ | Highly toxic; used as a disinfectant |
| Cinnabar | HgS | Main ore of mercury; used in pigments |
| Mercury(I) Iodide | Hg₂I₂ | Less common; used in organic synthesis |
| Mercury(II) Acetate | Hg(C₂H₃O₂)₂ | Used in organic synthesis; highly toxic |
Uniqueness of Calomel: What sets calomel apart is its lower solubility compared to mercuric chloride, which contributes to its historical use as a medicinal compound despite its toxicity. Its ability to form reference electrodes also distinguishes it within the group of mercury compounds .
Physical Description
Liquid
White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles]
WHITE CRYSTALLINE POWDER.
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
7.15 g/cm³
UNII
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard
Other CAS
Metabolism Metabolites
Wikipedia
Magadiite
General Manufacturing Information
Mercury chloride (Hg2Cl2): ACTIVE
12C - indicates a substance that is prohibited to be exported from the Unites States under TSCA section 12(c).








